Zaleplon carboxamide

Pharmaceutical Analysis Reference Standards Structural Differentiation

Procure the official USP Zaleplon Related Compound C (carboxamide derivative, CAS 940951-54-2), a primary pharmaceutical reference standard mandatory for impurity profiling per the Zaleplon monograph. Unlike generic hypnotic APIs, this specific carboxamide marker enables accurate forced-degradation peak assignment, chromatographic system suitability testing, and regulatory-compliant ANDA/NDA submissions. Ensure batch-to-batch consistency with a fully characterized standard that offers traceability against pharmacopeial specifications.

Molecular Formula C17H17N5O2
Molecular Weight 323.35 g/mol
CAS No. 940951-54-2
Cat. No. B12780303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaleplon carboxamide
CAS940951-54-2
Molecular FormulaC17H17N5O2
Molecular Weight323.35 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)N)C(=O)C
InChIInChI=1S/C17H17N5O2/c1-3-21(11(2)23)13-6-4-5-12(9-13)15-7-8-19-17-14(16(18)24)10-20-22(15)17/h4-10H,3H2,1-2H3,(H2,18,24)
InChIKeyLWJNCPLYHQLZAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zaleplon Carboxamide (CAS 940951-54-2) Procurement Guide for Analytical Reference Standards and Pharmaceutical R&D


Zaleplon carboxamide, formally designated as 7-[3-(N-Ethylacetamido)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 940951-54-2), is an official United States Pharmacopeia (USP) Reference Standard recognized as Zaleplon Related Compound C . With a molecular formula of C17H17N5O2 and a molecular weight of 323.35 g/mol, this compound is chemically distinct from the active pharmaceutical ingredient (API) Zaleplon (C17H15N5O) by the substitution of a carboxamide (-CONH₂) group for the cyano (-CN) group at the 3-position of the pyrazolo[1,5-a]pyrimidine core . It is manufactured to pharmaceutical primary standard grade and supplied with detailed characterization data compliant with regulatory guidelines [1].

Why Zaleplon Carboxamide (CAS 940951-54-2) Cannot Be Replaced by Generic Zaleplon or Other Z-Drugs in Analytical Workflows


Substitution of Zaleplon carboxamide with generic Zaleplon API or other hypnotic agents such as zolpidem or zopiclone is analytically invalid due to fundamental differences in chemical structure, receptor binding pharmacology, and intended application. Zaleplon carboxamide (C17H17N5O2) is a specific carboxamide derivative that serves as a USP-designated impurity or degradation marker, not a pharmacologically active hypnotic agent. The compound differs from Zaleplon (C17H15N5O) by the presence of the carboxamide group, which alters its chromatographic retention time, mass spectrometric fragmentation pattern, and ultraviolet absorption profile—rendering it unfit for quantitative method calibration if replaced by the parent drug [1]. Furthermore, in vitro studies demonstrate that Zaleplon exhibits a distinct selectivity profile for recombinant GABA_A receptor subtypes compared to zolpidem, zopiclone, and benzodiazepines [2], underscoring that even within the same therapeutic class, molecular entities are not interchangeable for research or quality control purposes.

Quantitative Evidence for Zaleplon Carboxamide (CAS 940951-54-2): Differentiated Chemical Structure and Pharmacopeial Identity


Differentiated Chemical Structure: Carboxamide vs. Cyano Functional Group

Zaleplon carboxamide (Zaleplon Related Compound C) is structurally differentiated from the active pharmaceutical ingredient Zaleplon by the replacement of a cyano (-CN) group with a carboxamide (-CONH₂) group at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold . This specific molecular modification is critical for its identity as a USP reference standard and impurity marker.

Pharmaceutical Analysis Reference Standards Structural Differentiation

GABA_A Receptor Subtype Selectivity Profile Compared to Zolpidem and Zopiclone

In vitro binding assays using recombinant human GABA_A receptors show that Zaleplon exhibits a distinct selectivity profile compared to the closely related hypnotics zolpidem and zopiclone. Zaleplon, which shares the pyrazolo[1,5-a]pyrimidine core structure with its carboxamide derivative, demonstrates unique affinity for specific receptor subtypes [1]. This differential binding is fundamental to understanding the pharmacologic effects of Zaleplon and its analogs.

Receptor Pharmacology Binding Selectivity GABA_A Receptors

USP Reference Standard Identity for Zaleplon Related Compound C

Zaleplon carboxamide (CAS 940951-54-2) is officially designated as Zaleplon Related Compound C by the United States Pharmacopeia (USP) and is provided as a pharmaceutical primary standard . It is chemically defined as 7-[3-(N-Ethylacetamido)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide and is intended for use in specified quality tests and assays as per the USP compendia, including the Zaleplon monograph .

Reference Standards Pharmaceutical Quality Control Method Validation

Validated Application Scenarios for Zaleplon Carboxamide (CAS 940951-54-2) in Pharmaceutical Analysis and R&D


Analytical Method Development and Validation for Zaleplon Impurity Profiling

Zaleplon carboxamide is an essential reference standard for the development and validation of high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods aimed at detecting and quantifying the carboxamide-related impurity in Zaleplon drug substance and finished pharmaceutical products. Its use is mandated by the USP Zaleplon monograph for system suitability and impurity limit tests .

Forced Degradation Studies and Stability-Indicating Method Qualification

In forced degradation (stress) studies of Zaleplon API, Zaleplon carboxamide may form as a degradation product under specific hydrolytic or oxidative conditions. Using this certified reference standard allows for the accurate identification, peak assignment, and quantification of this specific degradation product, thereby establishing the stability-indicating nature of analytical methods required for regulatory submissions (e.g., ANDA, NDA) .

Quality Control Release Testing of Zaleplon Drug Products

During the commercial production of Zaleplon capsules or tablets, quality control (QC) laboratories utilize Zaleplon Related Compound C as a reference standard to ensure that the levels of this specific impurity do not exceed the limits specified in the USP monograph. This ensures batch-to-batch consistency and compliance with pharmacopeial standards [1].

Reference Standard for Bioanalytical Method Cross-Validation

In bioanalytical laboratories conducting pharmacokinetic or forensic studies of Zaleplon, the carboxamide derivative may be detected as a metabolite or artifact. The USP reference standard provides a well-characterized material for confirming the identity of this compound in complex biological matrices, such as plasma or urine, using LC-MS/MS techniques .

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